Zolertine is a chemical compound belonging to the piperazine class, characterized by its unique structure and pharmacological properties. It is primarily known for its application in the treatment of various psychiatric disorders, particularly as an antipsychotic agent. Zolertine's molecular formula is , and it typically appears as a white crystalline solid. Its melting point is approximately 106 °C, and it is freely soluble in water, which enhances its bioavailability in therapeutic applications .
The synthesis of Zolertine typically involves several steps:
Zolertine's primary applications are in the field of psychiatry and neurology:
Studies have indicated that Zolertine interacts with various biological targets:
Zolertine shares structural and functional similarities with several other compounds within the piperazine class. Here are some notable comparisons:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Millipertine | Piperazine derivative | Antipsychotic | More selective for serotonin receptors |
| Empiprazole | Piperazine derivative | Antipsychotic | Exhibits lower side effects |
| Antrafenine | Piperazine derivative | Antidepressant | Distinct mechanism involving norepinephrine |
| Dapiprazole | Piperazine derivative | Antipsychotic | Potent antagonist at multiple receptor types |
| Piribedil | Piperazine derivative | Parkinson’s disease treatment | Unique action on dopamine D3 receptors |
Zolertine's uniqueness lies in its balanced activity across both dopamine and serotonin systems, making it particularly effective for treating complex psychiatric conditions .
Zolertine is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 1-Phenyl-4-[2-(tetrazol-5-yl)ethyl]piperazine . This nomenclature precisely describes the compound's structural organization, indicating a piperazine ring system as the central scaffold with specific substitutions at the nitrogen atoms [11]. The phenyl group is attached to the nitrogen atom at position 1 of the piperazine ring, while position 4 bears an ethyl chain terminating in a tetrazole ring [11].
The structural designation follows standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the piperazine ring serves as the parent structure [11]. The tetrazol-5-yl designation specifically indicates that the tetrazole ring is connected through its carbon atom at position 5, which is the standard attachment point for this heterocyclic system [3] [20]. Alternative International Union of Pure and Applied Chemistry representations include 1-phenyl-4-[2-(2H-tetrazol-5-yl)ethyl]piperazine, which explicitly denotes the tautomeric form of the tetrazole ring [11] [13].
Zolertine is recognized under multiple systematic and common names across different chemical databases and international nomenclature systems [11] [13]. The compound appears in pharmaceutical literature under its International Nonproprietary Name designation as Zolertine, with regional variations including Zolertina in Spanish pharmaceutical nomenclature and Zolertinum in Latin pharmaceutical terminology [11].
| Designation Type | Name | Source |
|---|---|---|
| International Union of Pure and Applied Chemistry Primary | 1-Phenyl-4-[2-(tetrazol-5-yl)ethyl]piperazine | |
| International Union of Pure and Applied Chemistry Alternative | 1-phenyl-4-[2-(2H-tetrazol-5-yl)ethyl]piperazine | [11] [13] |
| Systematic Chemical Abstracts Service | Piperazine, 1-phenyl-4-(2-(1H-tetrazol-5-yl)ethyl)- | [11] |
| International Nonproprietary Name | Zolertine | [11] |
| International Nonproprietary Name Spanish | Zolertina | [11] |
| International Nonproprietary Name Latin | Zolertinum | [11] |
| Code Designation | MA-1277 | [3] |
| Alternative Systematic | 5-[2-(4-phenyl-1-piperazyl)ethyl]tetrazole |
The systematic name following Chemical Abstracts Service conventions places piperazine as the base name, followed by the positional descriptors for the substituents [11]. This nomenclature system provides an alternative but equivalent description of the molecular structure [11] [13].
Zolertine possesses multiple registry numbers and database identifiers that facilitate its identification across various chemical and pharmaceutical databases [3] [7] [11]. The primary Chemical Abstracts Service Registry Number for the parent compound is 4004-94-8, while the hydrochloride salt form is registered under 7241-94-3 [3] [7] [11].
| Database/Registry | Identifier | Form |
|---|---|---|
| Chemical Abstracts Service Registry Number | 4004-94-8 | Parent compound |
| Chemical Abstracts Service Registry Number | 7241-94-3 | Hydrochloride salt |
| Kyoto Encyclopedia of Genes and Genomes Drug | D06380 | Pharmaceutical entry |
| Nikkaji Number | J244.742H | Japanese database |
| International Chemical Identifier | InChI=1S/C13H18N6/c1-2-4-12(5-3-1)19-10-8-18(9-11-19)7-6-13-14-16-17-15-13/h1-5H,6-11H2,(H,14,15,16,17) | Structure encoding |
| International Chemical Identifier Key | QVIZGERPBBPGRI-UHFFFAOYSA-N | Hash identifier |
| Simplified Molecular Input Line Entry System | C1=CC=CC=C1N3CCN(CCC2=NN=NN2)CC3 | Linear notation |
The International Chemical Identifier and International Chemical Identifier Key provide standardized representations that enable unambiguous identification of the compound across different chemical informatics systems [3] [5] [11]. The Simplified Molecular Input Line Entry System notation offers a linear representation of the molecular structure that is particularly useful for computational chemistry applications [7] [11].
The empirical formula of Zolertine is C₁₃H₁₈N₆, indicating a composition of thirteen carbon atoms, eighteen hydrogen atoms, and six nitrogen atoms [3] [7] [11]. This molecular composition reflects the complex heterocyclic nature of the compound, with a notably high nitrogen content attributable to the presence of both piperazine and tetrazole ring systems [11] [15].
The carbon atom distribution includes six carbons from the phenyl ring, four carbons from the piperazine ring, two carbons from the ethyl linker, and one carbon from the tetrazole ring [11]. The eighteen hydrogen atoms are distributed as five hydrogens on the phenyl ring, eight hydrogens on the piperazine ring, four hydrogens on the ethyl linker, and one acidic hydrogen on the tetrazole ring [11] [20].
The six nitrogen atoms represent a significant structural feature, with two nitrogen atoms in the piperazine ring and four nitrogen atoms in the tetrazole ring [11] [15] [20]. This high nitrogen content contributes to the compound's unique chemical properties and biological activity profile [15] [16].
Zolertine exhibits a molecular weight of 258.329 grams per mole for the parent compound [7] [11]. This molecular weight places the compound within the typical range for small molecule pharmaceuticals and reflects its moderate molecular complexity [11]. The hydrochloride salt form possesses a molecular weight of 294.78 grams per mole due to the addition of hydrogen chloride [3] [5].
| Parameter | Value | Units |
|---|---|---|
| Molecular Weight (Parent) | 258.329 | g/mol |
| Molecular Weight (Hydrochloride) | 294.78 | g/mol |
| Monoisotopic Mass | 258.1593 | Da |
| Average Mass | 258.33 | Da |
The molecular weight calculation is based on standard atomic weights: carbon (12.011), hydrogen (1.008), and nitrogen (14.007) [11]. The precise molecular weight enables accurate analytical determination and quantification of the compound in pharmaceutical and research applications [7] [11].
Zolertine contains three primary structural elements that define its chemical and biological properties: the phenyl group, the piperazine ring, and the tetrazole ring, connected by an ethyl linker [11] [15]. Each structural component contributes distinct physicochemical characteristics to the overall molecular profile [15] [16] [20].
The phenyl group (C₆H₅) represents an aromatic functional group derived from benzene through the removal of one hydrogen atom [17]. This aromatic system exhibits planar geometry with delocalized π-electron density, contributing to the compound's lipophilicity and membrane permeability characteristics [17] [22]. The phenyl group displays characteristic aromatic stability due to its six π-electrons arranged in a conjugated system, making it resistant to addition reactions while favoring electrophilic substitution processes [17] [22].
| Structural Element | Chemical Formula | Properties | Biological Function |
|---|---|---|---|
| Phenyl Group | C₆H₅ | Aromatic, planar, lipophilic | Membrane permeability, hydrophobic interactions |
| Piperazine Ring | C₄H₁₀N₂ | Basic nitrogens, flexible conformation | Water solubility, receptor binding |
| Tetrazole Ring | CH₂N₄ | Acidic proton, hydrogen bonding | Metabolic stability, bioisosterism |
| Ethyl Linker | C₂H₄ | Aliphatic spacer | Conformational flexibility |
The piperazine ring constitutes a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4 [16]. This ring system adopts a chair conformation similar to cyclohexane but with enhanced flexibility due to the presence of nitrogen atoms [16] [21]. The nitrogen atoms possess lone pairs of electrons that can participate in hydrogen bonding and coordinate with metal centers, contributing to the compound's water solubility and biological activity [16] [21].
The tetrazole ring represents a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom [14] [15] [20]. This ring system exhibits unique tautomeric behavior, with the 1H-tetrazole form being predominant in solid state and aqueous solution [14] [20]. The tetrazole ring possesses an acidic proton with a pKa value of approximately 4.9, making it capable of hydrogen bond donation under physiological conditions [15] [20]. The high nitrogen content creates a strong dipole moment and extensive hydrogen bonding capacity, with the ability to form up to four hydrogen bonds simultaneously [15] [20].
The ethyl linker (-CH₂-CH₂-) provides spatial separation between the piperazine and tetrazole moieties while maintaining conformational flexibility [11]. This two-carbon chain allows for optimal positioning of the functional groups for biological target engagement while preventing steric hindrance between the ring systems [11].